

Thermofisher 4-(Bromomethyl)benzenesulfonyl chloride product information

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Compound of Interest

Compound Name: 4-(Bromomethyl)benzenesulfonyl chloride

Cat. No.: B046892

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An In-Depth Technical Guide to 4-(Bromomethyl)benzenesulfonyl Chloride

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **4-(Bromomethyl)benzenesulfonyl chloride** (CAS 66176-39-4), a versatile bifunctional reagent from Thermo Fisher Scientific. Moving beyond a simple product sheet, this document synthesizes core chemical principles with practical, field-tested applications to empower researchers in leveraging this compound's unique reactivity.

Introduction: The Bifunctional Advantage

4-(Bromomethyl)benzenesulfonyl chloride is a crystalline solid distinguished by its two highly reactive functional groups located at opposite ends of a central benzene ring.^[1] This unique architecture, featuring a sulfonyl chloride group and a bromomethyl group, allows for sequential or orthogonal reactions, making it a valuable tool in diverse fields such as medicinal chemistry, bioconjugation, and materials science. It is frequently employed as a linker to connect two different molecular entities, as a derivatizing agent to enhance analytical detection, and as a synthetic building block for complex molecules.^{[2][3]}

Physicochemical & Safety Profile

Accurate characterization is the foundation of reproducible science. The key properties of Thermo Scientific's **4-(Bromomethyl)benzenesulfonyl chloride** are summarized below.

Property	Value	Source(s)
CAS Number	66176-39-4	[1][4]
Molecular Formula	C ₇ H ₆ BrClO ₂ S	[1][5]
Molecular Weight	269.54 g/mol	[2][5]
Appearance	White to yellow or beige crystalline powder	[1]
Melting Point	71-77 °C	[1][2]
Synonyms	α-Bromo-p-toluenesulfonyl chloride	[2][6]

Critical Safety & Handling Information: **4-(Bromomethyl)benzenesulfonyl chloride** is a corrosive material that causes severe skin burns and serious eye damage.[6][7][8] It is harmful if swallowed or inhaled and reacts with water, potentially liberating toxic gases like hydrogen chloride.[5][6][8] Therefore, stringent safety protocols are mandatory.

- Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles along with a face shield.[7][9]
- Handling: Avoid breathing dust. Prevent contact with skin, eyes, and clothing.[6][8] This compound is moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon) where possible and store in a tightly sealed container in a dry environment.[7]
- First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek urgent medical attention.[5][6] If ingested, rinse the mouth but do NOT induce vomiting.[6][7] If inhaled, move the person to fresh air.[6]

- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as water, strong bases, and oxidizing agents.[9] Store locked up.[6]

Core Chemistry & Mechanism of Action

The utility of this reagent stems from the differential reactivity of its two key functional groups. Understanding these mechanisms is crucial for designing successful experiments.

Caption: Dual reactivity of **4-(Bromomethyl)benzenesulfonyl chloride**.

A. The Sulfonyl Chloride Moiety: The sulfur atom in the sulfonyl chloride group ($-\text{SO}_2\text{Cl}$) is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This site readily reacts with strong nucleophiles, such as primary and secondary amines, phenols, and thiols, via a nucleophilic substitution mechanism.

The reaction with a nucleophile (Nu-H), such as a phenol or an amine, typically requires a basic catalyst. The base deprotonates the nucleophile, increasing its nucleophilicity and facilitating the attack on the sulfur atom. This is followed by the expulsion of the chloride ion, forming a stable sulfonamide or sulfonate ester linkage.

B. The Bromomethyl Moiety: The bromomethyl group ($-\text{CH}_2\text{Br}$) is a primary benzylic halide. This structure is highly susceptible to bimolecular nucleophilic substitution ($\text{S}_\text{N}2$) reactions. The benzylic carbon is electrophilic, and its reactivity is enhanced by the adjacent benzene ring, which stabilizes the transition state of the $\text{S}_\text{N}2$ reaction.[2][7] This group will react readily with a wide range of nucleophiles, including carboxylates, alkoxides, and amines, to form a new carbon-nucleophile bond.

This dual reactivity allows for a two-step conjugation strategy. For instance, a molecule with a phenolic hydroxyl group can first be attached via the sulfonyl chloride group under basic conditions. The still-reactive bromomethyl group can then be used in a subsequent step to react with another nucleophile, effectively "linking" two different molecules.

Application Focus: Derivatization for HPLC Analysis

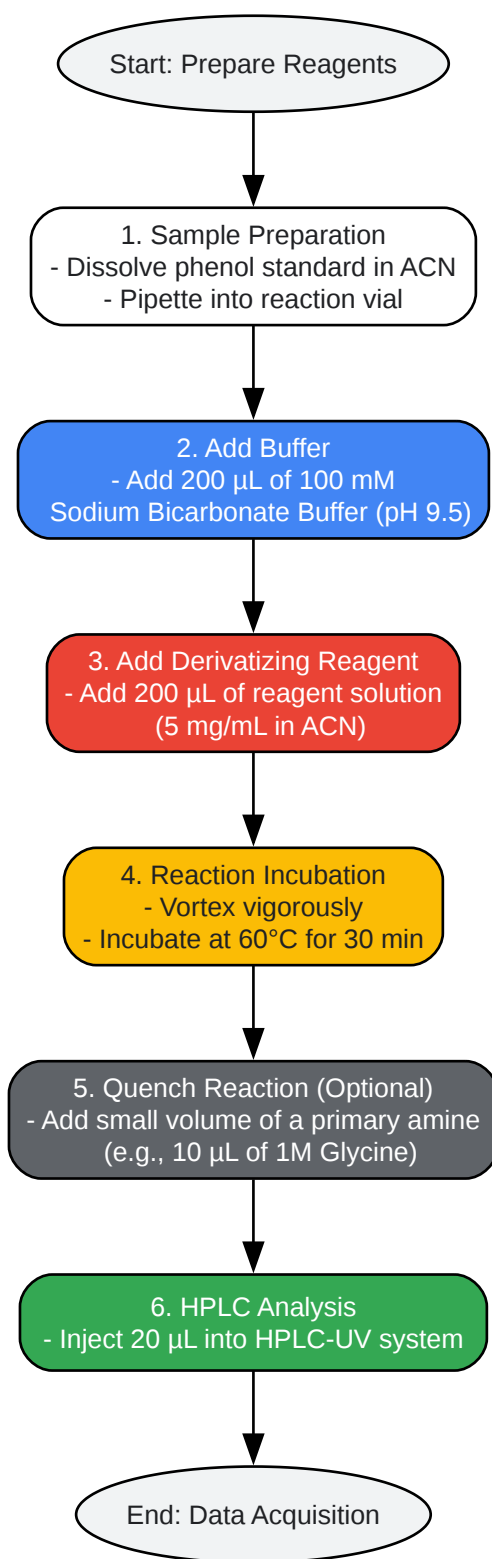
A primary application for sulfonyl chlorides is the pre-column derivatization of analytes for High-Performance Liquid Chromatography (HPLC). Many compounds, particularly phenols and aliphatic amines, lack a strong chromophore or fluorophore, resulting in poor sensitivity with

standard UV or fluorescence detectors. By reacting these analytes with a reagent like **4-(Bromomethyl)benzenesulfonyl chloride**, a strongly UV-absorbing benzenesulfonyl moiety is attached, dramatically lowering the limits of detection.

While this specific reagent is not inherently fluorescent, the principle is identical to that of fluorescent derivatizing agents like dansyl chloride. The protocol below provides a robust, validated framework for this application.

Detailed Experimental Protocol: Derivatization of Phenol for HPLC-UV

This protocol details the derivatization of a model analyte, phenol, to enhance its detection by HPLC with UV absorbance.



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Caption: Step-by-step workflow for phenol derivatization.

Methodology:

- Reagent Preparation:
 - Analyte Stock Solution: Prepare a 1 mg/mL stock solution of phenol in acetonitrile (ACN). Create working standards by serial dilution.
 - Derivatization Reagent Solution: Accurately weigh and dissolve **4-(Bromomethyl)benzenesulfonyl chloride** in ACN to a final concentration of 5 mg/mL. Causality: ACN is an ideal solvent as it is polar aprotic, readily dissolves the reagent, and is miscible with aqueous buffers used in the reaction.
 - Reaction Buffer: Prepare a 100 mM sodium bicarbonate buffer and adjust the pH to 9.5 using sodium carbonate. Causality: A basic pH of ~9.5 is critical. It deprotonates the phenolic hydroxyl group (pKa ~10) to the more nucleophilic phenoxide ion, which is necessary to efficiently attack the electrophilic sulfur of the sulfonyl chloride. Bicarbonate is a common, effective buffer in this range.
- Derivatization Procedure:
 - In a 1.5 mL microcentrifuge vial, add 100 µL of the phenol working standard.
 - Add 200 µL of the pH 9.5 bicarbonate buffer.
 - Add 200 µL of the **4-(Bromomethyl)benzenesulfonyl chloride** solution.
 - Immediately cap the vial and vortex vigorously for 30 seconds.
 - Incubate the mixture in a heating block or water bath at 60°C for 30 minutes. Causality: Heating accelerates the reaction rate, ensuring complete derivatization within a practical timeframe.
 - After incubation, cool the vial to room temperature.
 - (Optional but Recommended) To consume excess reagent, add 10 µL of a quenching solution (e.g., 1 M glycine or ethanolamine) and let it react for 10 minutes. Causality:

Quenching the reaction prevents the reagent from reacting with other components or degrading over time, leading to a cleaner chromatogram and more stable samples.

- HPLC Analysis:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
 - Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detector set to an appropriate wavelength (e.g., 254 nm) for the benzenesulfonyl group.
 - Injection Volume: 20 μ L.
 - Run a blank (containing all reagents except the analyte) to identify any peaks from the reagent or side products.

Troubleshooting

Problem	Potential Cause(s)	Recommended Solution(s)
Low/No Product Peak	1. Reagent degraded due to moisture. 2. Reaction pH too low. 3. Insufficient reaction time/temp.	1. Use fresh reagent; handle under dry conditions. 2. Verify buffer pH is between 9-10. 3. Increase incubation time or temperature (e.g., 60 min at 60°C).
Multiple Product Peaks	1. Side reaction with the bromomethyl group. 2. Impurities in the analyte or reagent.	1. Use milder reaction conditions if possible. Ensure the analyte has no other strong nucleophilic sites. 2. Run controls and check the purity of starting materials.
Large Reagent Peak	1. Excess reagent used. 2. No quenching step performed.	1. Optimize the molar ratio of reagent to analyte (aim for 5-10 fold excess). 2. Implement the quenching step as described in the protocol.

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